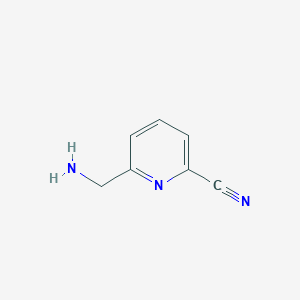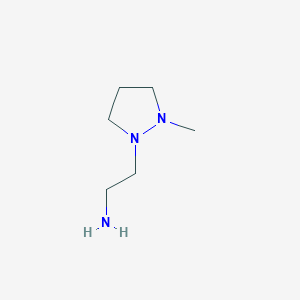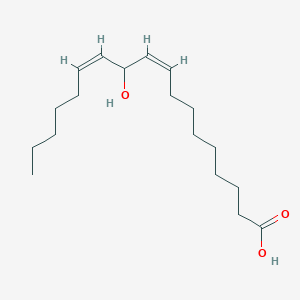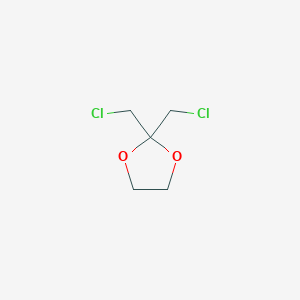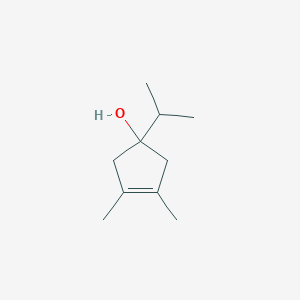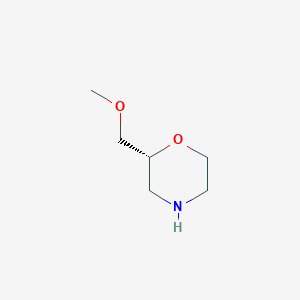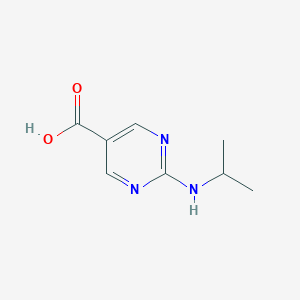
2-(Isopropylamino)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
“2-(Isopropylamino)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C8H11N3O2 . It has a molecular weight of 181.19 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-(Isopropylamino)pyrimidine-5-carboxylic acid” is 1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “2-(Isopropylamino)pyrimidine-5-carboxylic acid” are not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects .Physical And Chemical Properties Analysis
“2-(Isopropylamino)pyrimidine-5-carboxylic acid” is a solid compound . It has a molecular weight of 181.19 g/mol . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Metal Complex Synthesis and Characterization
Research has explored the synthesis and characterization of metal complexes using pyrimidine-5-carboxylic (5PCA) acids, demonstrating their utility in developing novel materials with potential applications in catalysis, materials science, and as precursors for the synthesis of complex coordination compounds. These studies involve thermal, spectroscopic (IR, Raman), X-ray, and theoretical (DFT) analysis to elucidate the coordination behavior and stability of these complexes, providing a foundational understanding for further exploration of their properties and applications (Świderski et al., 2019).
Antimicrobial Activity of Pyrimidine Derivatives
The synthesis and evaluation of tetrahydropyrimidine derivatives from 1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown promising antimicrobial properties. This research highlights the importance of pyrimidine derivatives in developing new chemotherapeutic agents, with a focus on antibacterial, antifungal, and potentially antiviral activities. The versatility of pyrimidine as a core structure for drug development underscores its significance in medicinal chemistry and drug discovery efforts (Kheder et al., 2011).
Supramolecular Chemistry and Cocrystal Design
In the realm of supramolecular chemistry, studies have focused on the design of cocrystals involving pyrimidine derivatives and various carboxylic acids, revealing insights into the hydrogen bonding and coordination patterns that dictate the formation and stability of these cocrystals. Such research is critical for the development of new materials with tailored properties, including enhanced stability, solubility, or electronic characteristics, which have implications for pharmaceuticals, materials science, and nanotechnology (Rajam et al., 2018).
Photophysical and Photochemical Properties
Investigations into the photophysical and photochemical properties of pyrimidine derivatives are essential for applications in photodynamic therapy, imaging, and as photosensitizers in solar energy conversion. Research in this area has led to the development of pyrimidine-based dyes and complexes with unique light absorption and emission characteristics, opening avenues for their use in dye-sensitized solar cells, optical materials, and as probes for biological imaging (Wu et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(propan-2-ylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKCJJIQFAWEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599288 | |
| Record name | 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)pyrimidine-5-carboxylic acid | |
CAS RN |
148741-64-4 | |
| Record name | 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)
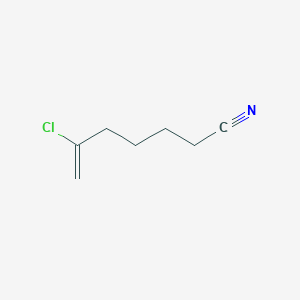
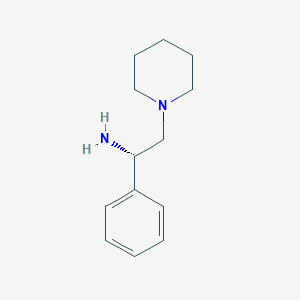
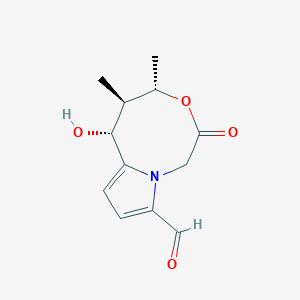
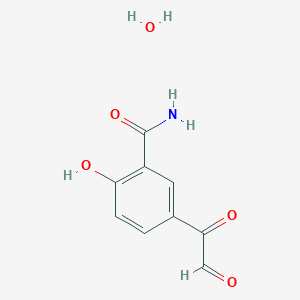
![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
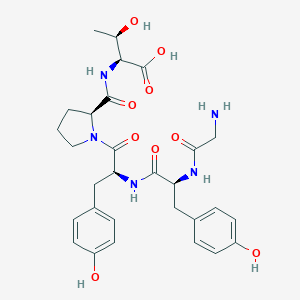
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
